Bienvenue dans la boutique en ligne BenchChem!

3-(2-Bromophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one

Lipophilicity Physicochemical profiling Lead optimization

3-(2-Bromophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one (CAS 60931-34-2) is a 1,3,4-oxadiazol-2(3H)-one derivative bearing an ortho-bromophenyl substituent at N3 and an isopropoxy group at C5. The 1,3,4-oxadiazol-2(3H)-one scaffold is a recognized privileged structure in medicinal chemistry, represented in multiple patent families targeting sphingosine-1-phosphate receptor 1 (S1P1) agonism, FAAH inhibition, and antimycobacterial programs.

Molecular Formula C11H11BrN2O3
Molecular Weight 299.12 g/mol
CAS No. 60931-34-2
Cat. No. B12918031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one
CAS60931-34-2
Molecular FormulaC11H11BrN2O3
Molecular Weight299.12 g/mol
Structural Identifiers
SMILESCC(C)OC1=NN(C(=O)O1)C2=CC=CC=C2Br
InChIInChI=1S/C11H11BrN2O3/c1-7(2)16-10-13-14(11(15)17-10)9-6-4-3-5-8(9)12/h3-7H,1-2H3
InChIKeyAPVIYZQCASCWLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one (CAS 60931-34-2): Core Identity and Procurement-Relevant Properties


3-(2-Bromophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one (CAS 60931-34-2) is a 1,3,4-oxadiazol-2(3H)-one derivative bearing an ortho-bromophenyl substituent at N3 and an isopropoxy group at C5. The 1,3,4-oxadiazol-2(3H)-one scaffold is a recognized privileged structure in medicinal chemistry, represented in multiple patent families targeting sphingosine-1-phosphate receptor 1 (S1P1) agonism, FAAH inhibition, and antimycobacterial programs [1]. This specific substitution pattern—combining a bromine handle for cross-coupling with a sterically hindered alkoxy group—positions the compound as a versatile intermediate for structure–activity relationship (SAR) exploration [2]. The compound is commercially available at 97% purity (CAS 60931-34-2, MW 299.12 g/mol, logP 2.38) .

Why Generic 1,3,4-Oxadiazol-2(3H)-one Analogs Cannot Replace 3-(2-Bromophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one in SAR-Driven Programs


Within the 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-one class, relatively small structural permutations produce order-of-magnitude shifts in target potency and physicochemical properties [1]. The C5-isopropoxy group of CAS 60931-34-2 elevates logP by approximately 0.78 units relative to the corresponding methoxy analog, altering membrane permeability and metabolic stability in a manner that is not achievable with simpler alkoxy chains . Simultaneously, the ortho-bromine atom serves as a synthetic diversification point via palladium-catalyzed cross-coupling—a functionality absent in chloro or des-halo analogs—making direct substitution of this compound with a generic oxadiazolone or even a closely related halogen variant a non-equivalent choice for medicinal chemistry workflows [2].

Quantitative Differential Evidence: 3-(2-Bromophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one vs. Its Closest Analogs


Enhanced Lipophilicity: C5-Isopropoxy Confers a +0.78 logP Advantage Over the C5-Methoxy Analog

The target compound (CAS 60931-34-2) exhibits a calculated logP of 2.38, compared with 1.60 for its direct C5-methoxy analog, 3-(2-bromophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one (CAS 60931-32-0) . Both compounds share identical polar surface area (PSA = 57.26 Ų), indicating that the lipophilicity gain is driven solely by the isopropoxy-to-methoxy alkyl chain extension without altering hydrogen-bonding capacity .

Lipophilicity Physicochemical profiling Lead optimization

Bromine-Driven Lipophilicity: Ortho-Br Contributes +0.11 logP Relative to Ortho-Cl Analog

Holding the C5-isopropoxy group constant, the ortho-bromophenyl substitution in CAS 60931-34-2 yields a logP of 2.38, compared with 2.27 for the ortho-chlorophenyl analog, 3-(2-chlorophenyl)-5-isopropoxy-1,3,4-oxadiazol-2(3H)-one (CAS 62482-22-8) . The 0.11 logP increment is directionally consistent with the higher atomic polarizability and larger van der Waals radius of bromine versus chlorine .

Halogen effects Physicochemical optimization SAR exploration

Synthetic Diversifiability: Ortho-Bromophenyl Enables Pd-Catalyzed Cross-Coupling Not Accessible with Chloro or Des-Halo Analogs

The ortho-bromine substituent on the N3-phenyl ring of CAS 60931-34-2 provides a well-precedented handle for Suzuki-Miyaura, Buchwald-Hartwig, and related palladium-catalyzed cross-coupling reactions. This synthetic utility has been demonstrated for bromine-substituted 1,3,4-oxadiazoles in general [1]. In contrast, the ortho-chloro analog (CAS 62482-22-8) exhibits substantially lower reactivity under standard cross-coupling conditions due to the higher C–Cl bond dissociation energy (C–Br ~ 285 kJ/mol vs. C–Cl ~ 327 kJ/mol for aryl halides) [2].

Cross-coupling Synthetic chemistry Library synthesis

Procurement Specification: Commercially Available at 97% Purity with Documented Physicochemical Profile

CAS 60931-34-2 is listed at 97% purity from commercial suppliers with verified molecular identity (MW 299.12, molecular formula C11H11BrN2O3) and documented physicochemical parameters including logP (2.38) and polar surface area (57.26 Ų) . In contrast, several regioisomeric oxadiazolone analogs (e.g., 5-(2-bromophenyl)-1,3,4-oxadiazol-2(3H)-one, CAS 1044766-10-0) lack comparable documentation of purity specifications and physicochemical constants in the public domain .

Procurement specification Quality control Chemical sourcing

Optimal Application Scenarios for 3-(2-Bromophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one Based on Differentiated Evidence


S1P1 Receptor Agonist Lead Optimization and Focused Library Synthesis

The 1,3,4-oxadiazol-2(3H)-one core is a validated scaffold for S1P1 receptor agonists, as established in the Bristol-Myers Squibb patent family (US 9,187,437 B2) [1]. CAS 60931-34-2, with its ortho-bromine handle, enables late-stage Suzuki diversification at the N3-phenyl position to probe hydrophobic pocket tolerance, while the isopropoxy group provides elevated logP (2.38 vs. 1.60 for methoxy analog) favorable for membrane partitioning . This positions the compound as an advanced intermediate for SAR exploration in autoimmune disease programs targeting S1P1 (multiple sclerosis, inflammatory bowel disease).

Pd-Catalyzed Cross-Coupling Diversification for CNS-Penetrant Candidates

The ortho-bromophenyl substituent permits efficient Suzuki-Miyaura coupling under standard conditions [1], allowing rapid generation of biaryl analogs. Combined with the measured logP of 2.38—within the favorable range for CNS drug-likeness (logP 1–4)—this makes the compound suitable for synthesizing CNS-targeted chemical probes where balanced lipophilicity and synthetic tractability are required . The chloro analog (logP 2.27) offers a marginally lower baseline but sacrifices coupling reactivity.

Antimycobacterial SAR Exploration via C5-Alkoxy Series Profiling

The 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-one scaffold has demonstrated antimycobacterial activity against M. tuberculosis H37Rv, with SAR studies indicating sensitivity to both N3-aryl and C5-substituent modifications [1]. CAS 60931-34-2, with its C5-isopropoxy group, fills a lipophilicity niche (logP 2.38) between the methoxy (logP 1.60) and more lipophilic pentyl/phenyl variants, enabling systematic profiling of the logP–antimycobacterial activity relationship .

Physicochemical Property Benchmarking for Oxadiazolone-Based Probe Design

The target compound's well-characterized physicochemical profile—logP 2.38, PSA 57.26 Ų, MW 299.12, and documented commercial purity of 97% [1]—makes it a suitable reference compound for calibrating computational property prediction models (e.g., logP/logD calculators, permeability models) within oxadiazolone chemical space. The availability of direct comparator data (chloro analog, methoxy analog) from the same database further supports its use as a benchmarking standard in cheminformatics workflows.

Quote Request

Request a Quote for 3-(2-Bromophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.